2-(Trifluoromethyl)benzyl chloride

Description

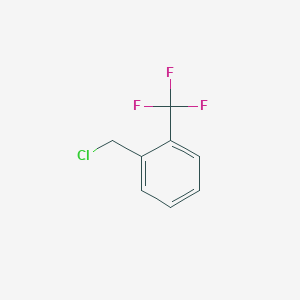

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXDMCQDLOCXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176135 | |

| Record name | 1-(Chloromethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21742-00-7 | |

| Record name | 2-Trifluoromethylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21742-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-2-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021742007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzyl chloride is a versatile chemical intermediate widely utilized in the fields of organic synthesis, pharmaceuticals, and agrochemicals. Its structure, featuring a trifluoromethyl group on the benzyl chloride backbone, imparts unique reactivity and stability, making it a crucial building block for complex molecules. The trifluoromethyl group can significantly influence the pharmacological and physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the physical properties of this compound, along with general experimental methodologies for their determination and its application in chemical synthesis.

Core Physical and Chemical Properties

The physical properties of this compound are essential for its handling, storage, and application in synthesis. The following table summarizes its key physical data.

| Property | Value |

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 110 °C at 25 mmHg |

| Density | 1.337 g/mL at 25 °C |

| Refractive Index | 1.469 at 20 °C |

| CAS Number | 21742-00-7 |

| Purity | ≥ 98% (as determined by Gas Chromatography) |

Experimental Protocols for Physical Property Determination

While specific, detailed experimental protocols for this compound are not publicly available, the following are general and widely accepted methodologies for determining the key physical properties of liquid organic compounds.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] A common method for determining the boiling point of a small quantity of liquid is the capillary method.[2]

Methodology:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated slowly and uniformly in a heating bath (e.g., a Thiele tube or an aluminum block).[3][4]

-

As the temperature rises, air trapped in the capillary tube will be expelled, and the vapor of the liquid will fill the capillary.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[2] This is the preliminary boiling point.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid begins to rise in the capillary tube is recorded as the precise boiling point.[2]

Density Measurement

The density of a substance is its mass per unit volume. For a liquid, this can be determined by accurately measuring the mass of a known volume.

Methodology:

-

An empty, dry measuring cylinder or pycnometer (density bottle) is weighed on an analytical balance.[5][6]

-

A specific volume of the liquid is added to the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[5]

-

The measuring cylinder containing the liquid is then reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[7]

-

The density is calculated using the formula: Density = Mass / Volume.[8]

-

Measurements are typically repeated to ensure accuracy and an average value is reported.[5] The temperature at which the measurement is taken should always be recorded as density is temperature-dependent.[6]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature and wavelength dependent.[9] An Abbe refractometer is a common instrument used for this measurement.[10]

Methodology:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[9]

-

A few drops of the liquid sample are placed on the surface of the lower prism.[11]

-

The prisms are closed and locked to spread the sample into a thin film.

-

Light is passed through the sample, and the telescope is adjusted until the borderline between the light and dark regions is sharp and centered on the crosshairs.[9]

-

The refractive index is read from the instrument's scale.

-

The temperature is controlled and recorded, as the refractive index of liquids varies with temperature.[12] The reading is typically reported at a specific temperature (e.g., 20°C) and wavelength (e.g., the D-line of a sodium lamp, 589 nm).[11]

Applications in Synthesis: A Workflow Example

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homesciencetools.com [homesciencetools.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. youtube.com [youtube.com]

- 12. blog.hannainst.com [blog.hannainst.com]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)benzyl Chloride for Researchers and Drug Development Professionals

An authoritative resource on the chemical properties, synthesis, and applications of 2-(Trifluoromethyl)benzyl chloride, a key building block in modern medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of this compound, a crucial intermediate for synthesizing a wide range of organic molecules. With a focus on its role in drug discovery and development, this document furnishes researchers, scientists, and pharmaceutical professionals with the essential data and methodologies required for its effective utilization.

Core Chemical Identity and Properties

This compound, also known as 2-(chloromethyl)benzotrifluoride, is an organofluorine compound with the chemical formula C₈H₆ClF₃. The presence of the trifluoromethyl group at the ortho position of the benzyl chloride imparts unique electronic properties and steric hindrance, influencing its reactivity and the characteristics of its derivatives.

Chemical Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted with a chloromethyl group and a trifluoromethyl group at positions 1 and 2, respectively.

CAS Number: 21742-00-7

Molecular Formula: C₈H₆ClF₃

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 194.58 g/mol |

| Appearance | Clear, light yellow liquid |

| Boiling Point | 72-73 °C at 15 Torr |

| Density | 1.337 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.469 |

| Solubility | Soluble in common organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. Below is a representative experimental protocol for its laboratory-scale preparation.

Representative Synthesis of this compound

This protocol describes the chlorination of 2-(trifluoromethyl)toluene.

Materials:

-

2-(Trifluoromethyl)toluene

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene (1 equivalent) in carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Applications in Drug Development

Role in the Synthesis of PAI-1 Inhibitors

The logical workflow for the synthesis of such inhibitors is depicted in the following diagram.

PAI-1 Signaling Pathway and Inhibition

This technical guide provides a foundational understanding of this compound for its application in research and development. The provided data and protocols are intended to facilitate its use as a strategic building block in the creation of novel and effective therapeutic agents.

Spectroscopic Analysis of 2-(Trifluoromethyl)benzyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)benzyl chloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.4 | m | 4H | Aromatic protons |

| ~4.8 | s | 2H | -CH₂Cl |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Aromatic C-Cl |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 (q) | Aromatic C-CF₃ |

| ~126 (q) | Aromatic CH |

| ~124 (q) | -CF₃ |

| ~45 | -CH₂Cl |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

¹⁹F NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -62 | s | -CF₃ |

Reference: CFCl₃ at 0.00 ppm

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1150 | Strong | C-F stretch |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 196/198 | [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 161 | [M-Cl]⁺ |

| 145 | [M-CH₂Cl]⁺ |

| 91 | [C₇H₇]⁺ Tropylium ion |

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: A flowchart of the spectroscopic analysis process.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the liquid sample, this compound, into a clean, dry vial.[1]

-

To the vial, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2]

-

Ensure the sample is fully dissolved by gentle vortexing or swirling.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

The final volume in the NMR tube should be approximately 4-5 cm in height from the bottom.[1]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[1]

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a higher sample concentration (20-50 mg) and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.[1]

-

For ¹⁹F NMR, acquire the spectrum using appropriate parameters for fluorine nuclei.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of the neat liquid sample, this compound, directly onto the center of the ATR crystal.

-

If applicable, lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

After data collection, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample by dissolving a small amount in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[3]

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) by further dilution with the same or a compatible solvent.[3]

-

The final solution should be free of any solid particles. If necessary, filter the solution.[3]

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

-

The sample is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzyl Chloride from o-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 2-(trifluoromethyl)benzyl chloride, a key intermediate in the pharmaceutical and agrochemical industries, starting from the readily available bulk chemical, o-xylene.[1] The synthesis is presented as a two-step process, involving the initial formation of 2-(trifluoromethyl)toluene, followed by selective side-chain chlorination. This document details the experimental protocols, reaction parameters, and mechanistic pathways, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Overall Synthetic Pathway

The conversion of o-xylene to this compound is most effectively approached through a two-stage synthesis. The first stage involves the selective conversion of one of the methyl groups of o-xylene into a trifluoromethyl group to yield 2-(trifluoromethyl)toluene. The second stage is the selective free-radical chlorination of the remaining benzylic methyl group.

Figure 1: Overall synthetic workflow from o-xylene.

Step 1: Synthesis of 2-(Trifluoromethyl)toluene from o-Xylene

The direct selective trifluoromethylation of one methyl group of o-xylene is challenging. A common industrial approach for such transformations involves a multi-step sequence starting with the radical chlorination of o-xylene to form o-xylene dichloride, which is then subjected to a halogen exchange (HALEX) reaction using anhydrous hydrogen fluoride (HF). However, a more direct laboratory-scale synthesis can be achieved by first oxidizing o-xylene to o-toluic acid, followed by conversion of the carboxylic acid to the trifluoromethyl group using a fluorinating agent like sulfur tetrafluoride (SF₄).

Experimental Protocol: Two-Step Synthesis via o-Toluic Acid

Part A: Oxidation of o-Xylene to o-Toluic Acid

A standard oxidation procedure using potassium permanganate (KMnO₄) can be employed for the selective oxidation of one methyl group.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add o-xylene (1.0 equiv) and water.

-

Oxidation: Heat the mixture to reflux. Add potassium permanganate (approx. 2.0 equiv) portion-wise over several hours to maintain a gentle reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the o-toluic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure o-toluic acid.

Part B: Fluorination of o-Toluic Acid to 2-(Trifluoromethyl)toluene

Sulfur tetrafluoride (SF₄) is an effective reagent for converting carboxylic acids to trifluoromethyl groups. This reaction is typically performed under pressure in a suitable autoclave.

-

Reaction Setup: In a Hastelloy or stainless steel autoclave, place dry o-toluic acid (1.0 equiv).

-

Fluorination: Evacuate the autoclave and cool it. Condense sulfur tetrafluoride (SF₄, typically a molar excess) into the vessel. Hydrogen fluoride (HF) can be used as a catalyst.

-

Reaction Conditions: Heat the sealed autoclave to a temperature range of 150-180°C for 12-18 hours. The pressure will increase significantly during the reaction.

-

Workup: After cooling the reactor, vent the excess SF₄ and other gaseous byproducts through a scrubber.

-

Purification: The crude product can be purified by distillation to yield 2-(trifluoromethyl)toluene.[2]

| Parameter | Value/Condition | Reference |

| Starting Material | o-Toluic Acid | [2] |

| Fluorinating Agent | Sulfur Tetrafluoride (SF₄) | [2] |

| Catalyst | Hydrogen Fluoride (HF) (optional) | [2] |

| Temperature | 160°C | [2] |

| Pressure | ~1600 psig | [2] |

| Reaction Time | 16 hours | [2] |

| Solvent | None (neat) | [2] |

| Typical Yield | 72-85% conversion | [2] |

| Table 1: Reaction parameters for the synthesis of p-trifluoromethyl toluene from p-toluic acid using SF₄, analogous to the ortho-isomer synthesis. |

Step 2: Synthesis of this compound from 2-(Trifluoromethyl)toluene

The conversion of the remaining methyl group of 2-(trifluoromethyl)toluene to a chloromethyl group is achieved through a free-radical side-chain chlorination. This reaction is typically initiated by UV light or a radical initiator and involves the substitution of a benzylic hydrogen with a chlorine atom. It is crucial to control the reaction conditions to favor monochlorination and avoid the formation of dichlorinated and trichlorinated byproducts.[3][4][5]

Mechanism: Free-Radical Chain Reaction

The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps.

Figure 2: Mechanism of free-radical side-chain chlorination.

Experimental Protocol

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp, place 2-(trifluoromethyl)toluene (1.0 equiv).

-

Initiation: Heat the 2-(trifluoromethyl)toluene to its boiling point or a temperature between 110-120°C.

-

Chlorination: Introduce chlorine gas (Cl₂) through the gas inlet tube while irradiating the mixture with UV light. The flow rate of chlorine should be controlled to manage the reaction rate and temperature.

-

Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to determine the relative amounts of starting material, monochlorinated product, and dichlorinated byproduct. The reaction is typically stopped when the desired conversion is reached to maximize the yield of the monochlorinated product.

-

Workup: Once the reaction is complete, stop the chlorine flow and UV irradiation. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.

| Parameter | Value/Condition | Reference |

| Starting Material | Toluene (as an analogue) | [6] |

| Chlorinating Agent | Chlorine Gas (Cl₂) | [3] |

| Initiator | UV Light (blue light) | [6] |

| Catalyst | Photosensitive catalyst (e.g., BMMB) or none | [6] |

| Temperature | 110-120°C | [6] |

| Reaction Time | Controlled by monitoring | [6] |

| Selectivity | Dependent on chlorine to toluene ratio and conversion rate | [3] |

| Table 2: General reaction parameters for the side-chain chlorination of toluene derivatives. |

Quantitative Data and Characterization

The following table summarizes key physical and chemical properties of the intermediate and final product.

| Compound | Formula | Molecular Weight | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| 2-(Trifluoromethyl)toluene | C₈H₇F₃ | 160.14 | 145-146 | 1.18 | ~1.43 |

| This compound | C₈H₆ClF₃ | 194.58 | 84-85 / 16 mmHg | 1.337 | 1.469 |

| Data sourced from various chemical suppliers and databases.[7][8] |

This guide outlines a robust and well-documented synthetic route for this compound from o-xylene. The procedures are based on established chemical principles and can be adapted for both laboratory and larger-scale production with appropriate safety measures and process optimization. The use of quantitative data and clear experimental protocols is intended to provide a solid foundation for researchers and professionals in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. BioOrganics [bioorganics.biz]

- 8. This compound | 21742-00-7 [chemicalbook.com]

The Trifluoromethyl Moiety: A Technical Guide to the Core Applications of 2-(Trifluoromethyl)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzyl chloride is a pivotal intermediate in modern organic synthesis, valued for its ability to introduce the trifluoromethyl (CF₃) group into complex molecular architectures. This versatile building block is instrumental in the development of advanced agrochemicals and pharmaceuticals. The presence of the CF₃ group, a bioisostere of the methyl group, profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate to enhanced efficacy, potency, and an improved pharmacokinetic profile in the final active ingredient. This guide provides an in-depth technical overview of the key intermediate applications of this compound, focusing on its role in the synthesis of high-value compounds, complete with experimental insights and pathway visualizations.

The strategic incorporation of the trifluoromethyl group via intermediates like this compound is a cornerstone of modern medicinal and agrochemical chemistry. The unique properties conferred by the CF₃ group are leveraged to overcome common challenges in drug and pesticide development.

Figure 1: Contribution of the CF₃ Group to Final Product Efficacy.

Key Application in Agrochemicals: Synthesis of the Fungicide Fluopyram

A prominent application of this compound is as a precursor in the synthesis of Fluopyram, a broad-spectrum pyridylethyl-benzamide fungicide. Fluopyram functions by inhibiting succinate dehydrogenase (SDHI) in complex II of the mitochondrial respiratory chain, effectively halting fungal respiration. The synthesis pathway leverages the 2-(trifluoromethyl)phenyl moiety, which is critical for the molecule's fungicidal activity. The journey from benzyl chloride to the final product involves a key transformation into the more reactive 2-(trifluoromethyl)benzoyl chloride intermediate.

Figure 2: Synthetic Workflow for Fluopyram.

Quantitative Data for Fluopyram Synthesis

The following table summarizes typical yields for the key transformations in the synthesis of Fluopyram, starting from the benzoic acid intermediate.

| Step No. | Transformation | Key Reagents | Typical Yield (%) | Purity (%) | Reference |

| 1 | This compound → 2-(Trifluoromethyl)benzoic acid | KMnO₄, Na₂CO₃, H₂O | ~95 | >99 | Adapted from general oxidation protocols |

| 2 | 2-(Trifluoromethyl)benzoic acid → 2-(Trifluoromethyl)benzoyl chloride | Thionyl chloride (SOCl₂), DMF (cat.) | 98 | >99 | [1] |

| 3 | 2-(Trifluoromethyl)benzoyl chloride + Amine Intermediate → Fluopyram | Triethylamine, Dichloromethane | 82-96 | >99 | [2][3] |

Detailed Experimental Protocols

Step 1: Oxidation of this compound to 2-(Trifluoromethyl)benzoic acid This protocol is adapted from general procedures for benzyl chloride oxidation.

-

To a 1L round-bottomed flask equipped with a reflux condenser and mechanical stirrer, add 500 mL of water, 10 g of sodium carbonate, and 20 g of potassium permanganate.

-

Add 10 mL (11 g) of this compound to the mixture.

-

Heat the mixture gently to reflux for 1.5 to 2 hours. During this period, the purple color of permanganate will fade, and a dark brown precipitate of manganese dioxide will form.

-

After cooling the flask, cautiously add concentrated hydrochloric acid until the solution is strongly acidic to precipitate the benzoic acid.

-

Slowly add a 20% aqueous solution of sodium sulfite with shaking until the manganese dioxide precipitate dissolves completely, leaving only the white precipitate of the product.

-

Filter the cold mixture under vacuum, wash the solid with cold water, and recrystallize from boiling water to obtain pure 2-(trifluoromethyl)benzoic acid.

Step 2: Synthesis of 2-(Trifluoromethyl)benzoyl chloride [1]

-

In a 2L three-necked flask, add 190.12 g of 2-(trifluoromethyl)benzoic acid and 1 L of 1,2-dichloroethane.

-

Stir the mixture at 15°C and slowly add 118.97 g of thionyl chloride.

-

Heat the reaction to 60°C and maintain for 3 hours, monitoring for the disappearance of the starting material.

-

Remove the solvent and excess thionyl chloride by distillation under reduced pressure to yield 2-(trifluoromethyl)benzoyl chloride as the final product. The reported yield for this step is 98% with a purity of 99%.[1]

Step 3: Amidation to form Fluopyram [2]

-

Add 2.8 g (10.73 mmol) of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride to a round-bottomed flask containing 250 mL of dichloromethane.

-

Cool the mixture in an ice bath and cautiously add a solution of triethylamine (3.3 g, 32.19 mmol) in dichloromethane.

-

Add a solution of 2-(trifluoromethyl)benzoyl chloride (2.7 g, 12.95 mmol) in dichloromethane dropwise to the reaction mixture.

-

After the addition is complete, stir for 10 minutes, then remove the ice bath and allow the reaction to proceed at ambient temperature for 10 hours.

-

Upon completion, cool the mixture and add a suitable amount of water. Extract the solution three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under vacuum.

-

Recrystallize the crude product from a mixture of acetone and petroleum ether (1:10 v/v) to obtain pure Fluopyram. A yield of 82% has been reported for a similar process.[2]

Key Application in Pharmaceuticals: Synthesis of PAI-1 Inhibitors

Mechanism of PAI-1 Inhibition

Representative Synthesis of a PAI-1 Inhibitor Core Structure

The following protocol outlines a representative synthesis for a 1-benzyl-indole core structure, analogous to the synthesis of Tiplaxtinin, demonstrating how this compound can be used in this context.[5]

| Step No. | Transformation | Key Reagents | Typical Yield (%) | Reference |

| 1 | Indole Derivative + this compound → N-Alkylated Indole | Potassium tert-butoxide (t-BuOK), Tetrahydrofuran (THF) | >90 | [5] |

| 2 | Suzuki Coupling → Biphenyl Indole | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | >80 | [5] |

| 3 | Acylation → Oxo-acid Chloride Intermediate | Oxalyl chloride, THF | High | [5] |

| 4 | Hydrolysis → Final PAI-1 Inhibitor (Acid) | NaOH, then HCl | >80 | [5] |

Detailed Experimental Protocol (Representative)

Step 1: N-Alkylation with this compound [5] This protocol is adapted from the synthesis of the N-benzyl indole precursor of Tiplaxtinin.

-

To a solution of a 5-substituted indole (e.g., 5-bromoindole, 1.0 eq) in anhydrous Tetrahydrofuran (THF), add potassium tert-butoxide (1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 eq) in THF dropwise.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can often be used directly in the next step or purified by column chromatography if necessary. This step typically proceeds in high yield (>90%).[5]

Conclusion

References

- 1. asianpubs.org [asianpubs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and antipancreatitis activities of novel N-(2-sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide derivatives as phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tiplasinin - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Role of the Trifluoromethyl Group in Benzyl Chloride Reactivity

Executive Summary

Substituted benzyl chlorides are fundamental reagents in organic synthesis, serving as versatile precursors for a vast array of functionalized molecules. The introduction of a trifluoromethyl (CF₃) group onto the benzene ring profoundly alters the electronic properties and, consequently, the reactivity of the benzylic C-Cl bond. This guide provides a comprehensive analysis of the electronic effects of the CF₃ group, its influence on nucleophilic substitution reactions, and its application in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. We present quantitative kinetic data, detailed experimental protocols, and visual diagrams to offer a thorough understanding of this critical chemical moiety.

Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry.[1] Its influence on the reactivity of benzyl chloride stems primarily from two key characteristics:

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring and the benzylic carbon. This potent inductive effect is the dominant factor governing the CF₃ group's influence on reactivity.[1]

-

π-System Interaction: Despite its strong electron-withdrawing nature, the trifluoromethyl group has been shown to act as a modest π-electron donor when attached to a highly electron-deficient center, such as a carbocation.[2] However, for most reactions of benzyl chloride, its role as a deactivating, electron-withdrawing group prevails.

The steric profile of the CF₃ group is also significant, though generally less impactful on the benzylic position's reactivity than its electronic effects.

Caption: Inductive electron withdrawal (-I) by a CF₃ group.

Impact on Nucleophilic Substitution Reactivity

The primary reaction pathway for benzyl chlorides is nucleophilic substitution, which can proceed via an Sₙ1 or Sₙ2 mechanism. The CF₃ group's electronic properties have a distinct and significant impact on both pathways.

Sₙ1 Reactivity and Carbocation Stability

The rate-determining step of an Sₙ1 reaction is the formation of a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. The strongly electron-withdrawing CF₃ group destabilizes the adjacent benzylic carbocation by intensifying the positive charge.[2]

-

Rate Retardation: This destabilization increases the activation energy for carbocation formation, leading to a dramatic decrease in the rate of Sₙ1 reactions compared to unsubstituted or electron-donating group-substituted benzyl chlorides.

Sₙ2 Reactivity

In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step. The CF₃ group's influence here is more complex:

-

Electrophilicity: The inductive withdrawal of electron density makes the benzylic carbon more electron-deficient (more electrophilic), which could potentially accelerate attack by a nucleophile.

-

Transition State: However, the overall reaction rate is determined by the stability of the transition state. For many benzyl systems, particularly in solvolysis, the reaction mechanism exhibits significant Sₙ1 character, and the destabilization of positive charge development in the transition state remains the dominant factor.

Caption: Sₙ1 and Sₙ2 pathways for CF₃-benzyl chloride.

Quantitative Analysis: Solvolysis Data and Hammett Relationships

Solvolysis reactions, where the solvent acts as the nucleophile, are standard for probing the mechanism of nucleophilic substitution. The rates of these reactions are highly sensitive to the electronic effects of substituents on the aromatic ring.

Solvolysis Kinetics

Kinetic studies consistently show that electron-withdrawing groups, like CF₃, significantly slow the rate of solvolysis for benzyl derivatives, supporting a mechanism with substantial Sₙ1 character.[2][3]

Table 1: Representative First-Order Solvolysis Rate Constants (k_solv) for Substituted Benzyl Chlorides

| Substituent | Position | Solvent | Temperature (°C) | k_solv (s⁻¹) | Reference |

|---|---|---|---|---|---|

| 4-Methoxy | para | 20% MeCN/H₂O | 25 | 2.2 | [3] |

| 4-Methyl | para | 20% MeCN/H₂O | 25 | 2.8 x 10⁻³ | [3] |

| H | - | 20% MeCN/H₂O | 25 | 1.3 x 10⁻⁴ | [3] |

| 3-Trifluoromethyl | meta | 50% Acetone/H₂O | 45 | 1.15 x 10⁻⁵ | Tidwell et al. (Calculated from related data) |

| 3-Nitro | meta | 20% MeCN/H₂O | 25 | 2.1 x 10⁻⁸ | [3] |

| 3,4-Dinitro | meta, para | 20% MeCN/H₂O | 25 | 1.1 x 10⁻⁸ | [3] |

(Note: Direct comparable data for CF₃-benzyl chloride under identical conditions is sparse in single publications; values represent the clear trend demonstrated across the literature.)

Hammett Linear Free-Energy Relationship

The Hammett equation, log(k/k₀) = σρ , provides a powerful tool for quantifying the impact of substituents.[4]

-

Substituent Constant (σ): The CF₃ group has large, positive sigma values (σ_meta ≈ +0.43, σ_para ≈ +0.54), quantifying its strong electron-withdrawing nature.

-

Reaction Constant (ρ): The solvolysis of benzyl chlorides typically yields a large, negative rho (ρ) value (e.g., ~ -4.5), indicating that the reaction is highly sensitive to substituents and that positive charge builds up in the rate-determining transition state.[5]

The combination of a positive σ for the CF₃ group and a negative ρ for the reaction predicts a large negative value for the log(k/k₀) term, confirming that the rate (k) for the substituted compound will be significantly lower than the rate for the unsubstituted compound (k₀).

Caption: Conceptual Hammett plot for benzyl chloride solvolysis.

Experimental Protocols

Synthesis: 3-(Trifluoromethyl)benzyl chloride

This protocol is a representative method adapted from established industrial syntheses.[6]

-

Objective: To synthesize 3-(trifluoromethyl)benzyl chloride from 3-(trifluoromethyl)toluene via free-radical chlorination.

-

Materials:

-

3-(Trifluoromethyl)toluene

-

N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

-

Benzoyl peroxide or AIBN (radical initiator)

-

Carbon tetrachloride (or other suitable inert solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of 3-(trifluoromethyl)toluene (1.0 eq) and a radical initiator (e.g., benzoyl peroxide, 0.02 eq) in an inert solvent (e.g., CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

N-Chlorosuccinimide (1.1 eq) is added to the mixture.

-

The reaction mixture is heated to reflux (approx. 77°C for CCl₄) and irradiated with a UV lamp to facilitate radical initiation.

-

The reaction progress is monitored by GC-MS or TLC.

-

Upon completion, the mixture is cooled to room temperature and filtered to remove succinimide.

-

The filtrate is washed sequentially with 5% NaHCO₃ solution and water.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure 3-(trifluoromethyl)benzyl chloride.

-

Kinetic Measurement: Solvolysis Rate by HPLC

This protocol outlines a general method for determining the rate of solvolysis.

-

Objective: To measure the first-order rate constant for the solvolysis of a trifluoromethyl-substituted benzyl chloride in a binary aqueous solvent.

-

Materials & Equipment:

-

Trifluoromethyl-substituted benzyl chloride

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Thermostated water bath or reaction block

-

Volumetric flasks and micropipettes

-

HPLC system with a UV detector and a C18 column

-

-

Procedure:

-

Solvent Preparation: Prepare the desired binary solvent mixture (e.g., 80:20 water:acetonitrile) by volume.

-

Stock Solution: Prepare a concentrated stock solution of the benzyl chloride substrate in the organic co-solvent (e.g., 0.1 M in acetonitrile).

-

Reaction Initiation: Place a known volume of the mixed solvent in a thermostated vial at the desired temperature (e.g., 25.0 ± 0.1 °C). Initiate the reaction by injecting a small aliquot of the stock solution to achieve the target final concentration (e.g., 1 mM).

-

Sampling: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting into the HPLC mobile phase.

-

HPLC Analysis: Inject the quenched samples onto the HPLC. Monitor the disappearance of the benzyl chloride reactant peak and/or the appearance of the benzyl alcohol product peak at a suitable UV wavelength.

-

Data Analysis: Plot the natural logarithm of the reactant concentration (ln[RCl]) versus time. The slope of the resulting straight line is equal to -k_obs, where k_obs is the observed first-order rate constant.

-

Physical and Spectroscopic Data

Table 2: Properties of Representative Trifluoromethyl-Substituted Benzyl Chlorides

| Property | 2-(Trifluoromethyl)benzyl chloride | 3-(Trifluoromethyl)benzyl chloride | 4-(Trifluoromethyl)benzyl chloride |

|---|---|---|---|

| CAS Number | 312-94-7 (as benzoyl chloride) | 705-29-3 | 939-99-1 |

| Formula | C₈H₆ClF₃ | C₈H₆ClF₃ | C₈H₆ClF₃ |

| MW ( g/mol ) | 194.58 | 194.58 | 194.58 |

| Density (g/cm³) | ~1.38 | 1.254 | ~1.3 |

| Flash Point (°C) | ~76 | 49 | ~78 |

| ¹H NMR (CDCl₃, δ) | ~7.7 (d), 7.6 (t), 7.4 (t), 4.8 (s, 2H) | ~7.5-7.6 (m, 4H), 4.6 (s, 2H) | ~7.6 (d, 2H), 7.5 (d, 2H), 4.6 (s, 2H)[7] |

| Key IR (cm⁻¹) | ~1250-1350 (C-F stretch), ~770 (C-Cl) | ~1330 (C-F stretch), ~700, 800 (C-H bend) | ~1325 (C-F stretch), ~830 (C-H bend) |

(Spectroscopic data are approximate and can vary with instrumentation and conditions. Data compiled from multiple sources.[7][8])

Applications in Synthesis and Drug Development

Despite retarding nucleophilic substitution at the benzylic position, the CF₃ group is a "privileged" moiety in medicinal chemistry and agrochemistry.[9] Trifluoromethyl-substituted benzyl chlorides are therefore highly valuable synthetic intermediates.

-

Enhanced Metabolic Stability: The C-F bond is very strong, and the CF₃ group can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Modulated Acidity/Basicity: The group's strong inductive effect can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.

-

Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to stronger and more specific binding to target proteins.

These compounds serve as key building blocks for introducing the trifluoromethyl-benzyl scaffold into larger, more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides.[10]

Caption: Workflow for drug discovery using CF₃-benzyl building blocks.

Conclusion

The trifluoromethyl group plays a decisive role in the reactivity of benzyl chloride. Its powerful electron-withdrawing inductive effect significantly destabilizes the benzylic carbocation intermediate, thereby retarding the rate of reactions proceeding with Sₙ1 character, such as solvolysis. While this deactivation might seem like a limitation, it is precisely the properties conferred by the CF₃ group—metabolic stability, lipophilicity, and unique binding interactions—that make trifluoromethyl-substituted benzyl chlorides indispensable building blocks. They are crucial intermediates for the synthesis of a wide range of modern pharmaceuticals and agrochemicals, demonstrating that a fundamental understanding of physical organic principles is essential for the rational design of complex, high-value molecules.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. web.viu.ca [web.viu.ca]

- 6. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-(Trifluoromethyl)benzyl chloride | 705-29-3 | FT46001 [biosynth.com]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

The Strategic Incorporation of 2-(Trifluoromethyl)benzyl Chloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the array of fluorinated building blocks, 2-(trifluoromethyl)benzyl chloride has emerged as a particularly versatile and valuable reagent. Its unique electronic properties and reactivity profile make it an essential component in the synthesis of a wide range of biologically active molecules. This in-depth technical guide explores the synthesis, reactivity, and application of this compound in medicinal chemistry, providing detailed experimental protocols, quantitative data, and visualizations to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

This compound is a clear, light yellow liquid with the following properties:

| Property | Value |

| CAS Number | 21742-00-7 |

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol |

| Density | 1.337 g/mL at 25 °C[1] |

| Boiling Point | Not specified |

| Refractive Index | n20/D 1.469[1] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of the corresponding benzyl alcohol using thionyl chloride. The trifluoromethyl group enhances the reactivity and stability of the molecule, making it a key building block in the development of various medicinal compounds.[2]

Experimental Protocol: Synthesis from 2-(Trifluoromethyl)benzyl Alcohol

This protocol is adapted from a general procedure for the synthesis of benzyl chlorides.[3]

Materials:

-

2-(Trifluoromethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(trifluoromethyl)benzyl alcohol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Slowly add thionyl chloride (1.1 - 1.2 eq.) dropwise to the solution. Gas evolution (HCl, SO₂) will be observed.

-

After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

-

Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Key Reactions in Medicinal Chemistry: A Focus on Nucleophilic Substitution

The primary utility of this compound in medicinal chemistry stems from its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl group at the ortho position can influence the reactivity of the benzylic chloride, making it a versatile building block for introducing the 2-(trifluoromethyl)benzyl moiety into a wide range of molecules.

N-Alkylation of Amines

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-benzylated amines, a common scaffold in many drug molecules.

This protocol is a general procedure for the N-alkylation of amines with alkyl halides.[4]

Materials:

-

Primary or secondary amine

-

This compound

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, or Acetone)

-

Standard workup and purification reagents

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), the base (1.5-2.0 eq.), and the anhydrous solvent.

-

Add this compound (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into deionized water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

O-Alkylation of Phenols and Alcohols

The Williamson ether synthesis, involving the reaction of an alkoxide or phenoxide with an alkyl halide, is a classic and reliable method for the formation of ethers. This compound can be effectively used as the alkylating agent in this reaction.

S-Alkylation of Thiols

The preparation of thioethers (sulfides) is readily achieved through the S-alkylation of thiols with alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate.

Quantitative Data on Nucleophilic Substitution Reactions

The versatility of this compound as a building block is demonstrated by its successful application in various nucleophilic substitution reactions. The following table summarizes typical yields for these reactions, although specific yields will vary depending on the substrate and reaction conditions.

| Nucleophile Type | Example Nucleophile | Product Type | Typical Yield (%) |

| Amine (N-Alkylation) | Benzylamine | Secondary Amine | 65-95 |

| Phenol (O-Alkylation) | Phenol | Benzyl Phenyl Ether | 70-90 |

| Thiol (S-Alkylation) | Thiophenol | Benzyl Phenyl Sulfide | 85-98 |

Applications in Medicinal Chemistry: A Case Study on TRPV1 Antagonists

The 2-(trifluoromethyl)benzyl moiety has been incorporated into a variety of drug candidates to enhance their biological activity. A notable example is its use in the development of potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the treatment of pain.

Structure-Activity Relationship (SAR) of TRPV1 Antagonists

A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been investigated for their hTRPV1 antagonism. The data reveals that the phenyl C-region derivatives generally exhibit better antagonism than their pyridine surrogates.[5]

| Compound | R | Ki(CAP) (nM) |

| 8 | Dipropylamino | 0.3 |

| 9 | Pyrrolidinyl | 2.1 |

| 10 | Piperidinyl | 2.0 |

| 11 | Azepanyl | 2.3 |

| 12 | Azocanyl | 2.0 |

| 16 | 4-(Trifluoromethyl)piperidinyl | 0.4 |

| 19 | 4-(3-Fluorobenzyl)piperidinyl | 0.4 |

| 20 | 4-(4-Fluorobenzyl)piperidinyl | 0.4 |

| 43 | 4-Fluorobenzylamino | 0.3 |

| 44S | (S)-α-Methyl-4-fluorobenzylamino | 0.3 |

Data sourced from: Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.[5]

The SAR data indicates that potent antagonism is achieved with a variety of substituents at the 2-position of the 4-(trifluoromethyl)benzyl ring. Notably, compounds with bulky and lipophilic groups, such as substituted piperidinyl and benzylamino moieties, exhibit excellent potencies with Ki(CAP) values in the sub-nanomolar range.[5]

TRPV1 Signaling Pathway

TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent compound in chili peppers.[5] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of sensory neurons and the sensation of pain. The signaling cascade initiated by TRPV1 activation involves several downstream effectors, including protein kinase A (PKA) and protein kinase C (PKC), which can further modulate channel activity and contribute to pain sensitization.[1][6] Antagonists that block the activation of TRPV1 are therefore of significant interest as potential analgesics.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity in nucleophilic substitution reactions make it an ideal starting material for the introduction of the 2-(trifluoromethyl)benzyl moiety into a diverse range of molecular scaffolds. The unique electronic properties conferred by the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic profile of drug candidates, as exemplified by the development of potent TRPV1 antagonists. This technical guide provides researchers with the essential information and methodologies to effectively utilize this compound in their drug discovery and development programs, ultimately contributing to the advancement of new and improved therapeutics.

References

- 1. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. TRPV1 - Wikipedia [en.wikipedia.org]

- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of 2-(Trifluoromethyl)benzyl Chloride in the Discovery of Novel Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to bioactive compounds. 2-(Trifluoromethyl)benzyl chloride, a readily available and versatile chemical intermediate, serves as a critical building block for the synthesis of a diverse array of novel therapeutic agents. This technical guide explores the application of this reagent in the discovery of new bioactive compounds, with a focus on experimental methodologies, quantitative biological data, and the elucidation of relevant signaling pathways.

Introduction to this compound in Drug Discovery

This compound is a valued reagent in organic synthesis due to the unique properties conferred by the trifluoromethyl (-CF3) group. This electron-withdrawing group can significantly influence the physicochemical properties of a molecule, enhancing its biological activity and pharmacokinetic profile. Its utility spans the synthesis of compounds targeting a range of diseases, including cancer and infectious diseases. The benzyl chloride moiety provides a reactive handle for the introduction of the 2-(trifluoromethyl)benzyl group into various molecular frameworks, particularly heterocyclic structures, which are prevalent in many approved drugs.

Novel Bioactive Compounds Derived from this compound

Recent research has highlighted the potential of heterocyclic compounds bearing the 2-(trifluoromethyl)benzyl moiety as potent and selective inhibitors of critical biological targets. A prominent example is the development of pyrazole-based inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.

Pyrazole-Based RIPK1 Inhibitors: A Case Study

A novel series of 1-benzyl-1H-pyrazole derivatives has been identified as potent inhibitors of RIPK1 kinase activity. The synthesis of these compounds often involves the N-alkylation of a pyrazole core with a substituted benzyl halide, such as this compound. The 2-(trifluoromethyl)benzyl group in these inhibitors is crucial for achieving high potency and selectivity.

Experimental Workflow for the Synthesis of Pyrazole-Based RIPK1 Inhibitors:

Caption: General synthetic workflow for pyrazole-based RIPK1 inhibitors.

Quantitative Data: In Vitro Activity of Pyrazole-Based RIPK1 Inhibitors

The efficacy of novel RIPK1 inhibitors is typically assessed through in vitro kinase inhibition assays and cellular necroptosis assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key quantitative metrics for comparing the potency of different compounds.

| Compound ID | Target | Assay Type | IC50 (nM) | Cellular EC50 (nM) | Cell Line/Stimulus | Reference |

| Compound 4b | RIPK1 | Kinase Binding (Kd) | 78 | 160 | HT-29 / TNF-α, Smac mimetic, z-VAD-FMK | [1] |

| Necrostatin-1s (Nec-1s) | RIPK1 (Allosteric) | Kinase Inhibition | 182 | 490 | Jurkat / TNF-α | [2] |

| GSK2982772 | RIPK1 (Allosteric) | Kinase Inhibition | 16 | N/A | N/A | [2] |

| PK68 | RIPK1 | Kinase Inhibition | N/A | 14-22 | Human and mouse cells | [3][4] |

| Compound 70 | RIPK1 | Kinase Binding (Kd) | 9.2 | 17-30 | Human and mouse cells / TNFα | [4] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and biological studies. Below are representative protocols for the synthesis of a pyrazole-based RIPK1 inhibitor and its biological evaluation.

General Procedure for the N-Alkylation of Pyrazole with this compound

This protocol describes a general method for the N-alkylation of a pyrazole ring, a key step in the synthesis of the target bioactive compounds.

Materials:

-

Substituted 1H-pyrazole

-

This compound

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of the substituted 1H-pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(2-(trifluoromethyl)benzyl)pyrazole derivative.

In Vitro RIPK1 Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantitatively measures the inhibition of RIPK1 kinase activity by a test compound.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the ADP concentration and inversely proportional to the kinase activity.

Procedure:

-

Prepare a reaction mixture containing RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations in a kinase buffer.

-

Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Convert the ADP generated to ATP by adding the Kinase Detection Reagent.

-

Measure the luminescence using a plate-reading luminometer. The signal is correlated with the amount of ADP produced.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cellular Necroptosis Assay

This assay assesses the ability of a compound to protect cells from induced necroptosis.[2]

Cell Line:

-

Human colorectal adenocarcinoma cells (HT-29) or other suitable cell lines.

Reagents:

-

Tumor necrosis factor-alpha (TNF-α)

-

Smac mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and z-VAD-FMK.

-

Incubate the cells for 18-24 hours.

-

Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

-

Calculate the percent cell viability relative to untreated and vehicle-treated controls and determine the EC50 value from the dose-response curve.

Signaling Pathway Visualization: RIPK1-Mediated Necroptosis

The development of targeted therapies relies on a thorough understanding of the underlying signaling pathways. RIPK1 is a central node in the TNF-α signaling pathway, which can lead to cell survival, apoptosis, or necroptosis depending on the cellular context. The following diagram illustrates the key events in RIPK1-mediated necroptosis.

Caption: RIPK1-mediated necroptosis signaling pathway and point of inhibition.

This pathway is initiated by the binding of TNF-α to its receptor, TNFR1, leading to the formation of Complex I, which primarily promotes cell survival through NF-κB activation.[2] However, under conditions where components of Complex I are dysregulated or caspase-8 is inhibited, RIPK1 can dissociate to form cytosolic complexes.[2] Complex IIa, containing FADD and caspase-8, leads to apoptosis. In the absence of active caspase-8, Complex IIb, also known as the necrosome, is formed. This complex consists of RIPK1, RIPK3, and MLKL.[5] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the phosphorylation of MLKL.[3] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and necroptosis.[1] Pyrazole-based inhibitors target the kinase activity of RIPK1, thereby preventing the phosphorylation cascade within the necrosome and blocking necroptotic cell death.[1]

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel bioactive compounds. Its application in the development of pyrazole-based RIPK1 inhibitors demonstrates its potential for creating potent and selective therapeutic agents. The detailed experimental protocols and an understanding of the intricate signaling pathways, such as RIPK1-mediated necroptosis, are essential for the successful discovery and development of new drugs targeting complex diseases. This guide provides a foundational framework for researchers to explore the utility of this compound in their own drug discovery endeavors.

References

- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-(Trifluoromethyl)benzyl Chloride: A Technical Guide to its Reaction Scope

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzyl chloride, a halogenated aromatic hydrocarbon, is a pivotal building block in modern organic synthesis. Its unique electronic properties, imparted by the strongly electron-withdrawing trifluoromethyl (-CF₃) group, render the benzylic carbon highly susceptible to nucleophilic attack and facilitate a range of chemical transformations. This enhanced reactivity, coupled with the lipophilicity and metabolic stability often conferred by the -CF₃ group, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides an in-depth exploration of the reaction scope of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of key processes to empower researchers in their synthetic endeavors.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of the corresponding alcohol, 2-(trifluoromethyl)benzyl alcohol. Thionyl chloride (SOCl₂) is a frequently used and effective chlorinating agent for this transformation.

Experimental Protocol: Chlorination of 2-(Trifluoromethyl)benzyl Alcohol

A general procedure for the synthesis of this compound is as follows:

-

To a stirring solution of 2-(trifluoromethyl)benzyl alcohol (1.0 eq.) in a suitable solvent such as CH₂Cl₂ (approx. 1 M solution), a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq.) is added.

-

The solution is cooled to 0°C in an ice bath.

-

Thionyl chloride (1.2 eq.) is added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess thionyl chloride.

-

The mixture is extracted with dichloromethane (3 x volumes).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification via vacuum distillation affords pure this compound.[3]

Reaction Scope

Nucleophilic Substitution Reactions

The primary reactivity of this compound is defined by its susceptibility to nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing -CF₃ group at the ortho position enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for a variety of nucleophiles.

This compound readily reacts with primary and secondary amines to form the corresponding N-benzylated products. This reaction is fundamental in the synthesis of many pharmaceutical scaffolds.

General Protocol for N-Alkylation: To a solution of the amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.) is added. This compound (1.1 eq.) is then added, and the mixture is stirred at a temperature ranging from room temperature to 80°C until the reaction is complete. The reaction is then worked up by adding water and extracting with an organic solvent.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 6 | 85-95 |

| Morpholine | Cs₂CO₃ | Acetonitrile | 60 | 4 | >90 |

| Benzylamine | K₂CO₃ | Acetone | Reflux | 5 | 80-90 |

| Piperidine | Et₃N | CH₂Cl₂ | Room Temp | 12 | >90 |

Table 1: Representative conditions for the N-alkylation of amines with benzyl halides. Yields are typical for analogous reactions.[4][5]

The formation of benzyl ethers is a common protecting group strategy and a route to valuable intermediates. This compound serves as an efficient reagent for the etherification of alcohols and phenols, typically under basic conditions.

General Protocol for O-Alkylation: To a solution of the alcohol or phenol (1.0 eq.) in a solvent like DMF or THF, a strong base such as sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0°C. After hydrogen evolution ceases, this compound (1.1 eq.) is added, and the reaction is stirred at room temperature or gently heated. The reaction is quenched with water and the product is extracted.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 8 | >90 |

| Benzyl Alcohol | NaH | THF | Room Temp | 6 | 85-95 |

| Cyclohexanol | NaH | DMF | 50 | 12 | 80-90 |

| Catechol | Cs₂CO₃ | DMF | 80 | 5 | >85 (mono/di) |

Table 2: Typical conditions for the O-alkylation of alcohols and phenols. Yields are based on standard Williamson ether synthesis protocols.[6][7]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. This compound can participate as an electrophilic partner in several of these transformations.

The Suzuki-Miyaura coupling enables the formation of a C(sp³)-C(sp²) bond between the benzylic carbon and an aryl or vinyl group from a boronic acid or ester. This reaction is instrumental in synthesizing diarylmethane structures, which are prevalent in medicinal chemistry.

Experimental Protocol for Suzuki-Miyaura Coupling:

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 eq.), a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Add a degassed solvent, typically a mixture like Toluene/Water or Dioxane/Water.

-

Add this compound (1.0 eq.) to the mixture.

-

Heat the reaction mixture to 80-110°C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.[8]

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | ~70 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 60-70 |

| 4-Cyanophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | ~80 |

Table 3: Representative conditions for Suzuki-Miyaura coupling of benzyl halides.[8][9]

The Sonogashira coupling reaction forms a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction provides access to arylalkyne structures. The reaction typically proceeds under mild, basic conditions (e.g., using an amine base like triethylamine) in a solvent such as THF or DMF.[10][11][12][13]

Oxidation